dBET57

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

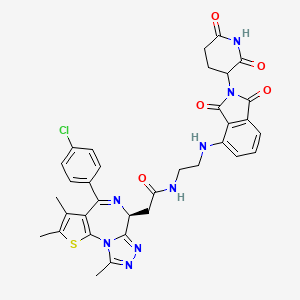

dBET57 est une chimère de ciblage de la protéolyse sélective (PROTAC) qui dégrade la protéine 4 contenant un domaine bromodomaine (BRD4). Il est conçu pour cibler et dégrader BRD4, un membre de la famille des protéines bromodomaine et domaine extra terminal (BET), qui joue un rôle crucial dans la régulation de l'expression des gènes et est impliqué dans divers cancers .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

dBET57 est synthétisé en utilisant la technologie PROTAC, qui implique la liaison d'un ligand pour la protéine cible (BRD4) à un ligand pour une ligase ubiquitine E3 (céréblone) via un lieur. La synthèse implique généralement plusieurs étapes, notamment la préparation des ligands individuels et du lieur, suivie de leur conjugaison .

Méthodes de production industrielle

La production industrielle de this compound implique l'optimisation de la voie de synthèse pour une production à grande échelle, assurant une pureté et un rendement élevés. Cela inclut l'utilisation de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) et la cristallisation .

Analyse Des Réactions Chimiques

Ubiquitination Reaction Mechanism

dBET57 facilitates a multi-step enzymatic process to tag BRD4 for degradation:

Key Reaction Steps

- Ternary Complex Formation : this compound simultaneously binds BRD4 BD1 (Kd = 140 nM) and CRBN, forming a CRBN-dBET57-BRD4 complex .

- E2-Ubiquitin Recruitment : The complex recruits an E2 ubiquitin-conjugating enzyme charged with ubiquitin (Ub) .

- Lysine Positioning : Structural dynamics position surface lysines (K99/K102) of BRD4 BD1 near Ub's C-terminal glycine (G75) .

- Isopeptide Bond Formation : Ubiquitin transfers from E2 to BRD4 via a nucleophilic attack by lysine ε-amino groups, forming polyubiquitin chains .

Critical Reaction Metrics

| Parameter | This compound Value | Other dBETs (e.g., dBET23) |

|---|---|---|

| Lys-Gly Distance | ~10 Å | ~6 Å |

| Pairwise Force (K-Gly) | Weak | Strong |

| Ubiquitination Efficiency | Low | High |

Structural Dynamics Influencing Reactivity

Molecular dynamics (MD) simulations reveal linker-dependent conformational flexibility:

Dihedral Entropy Analysis

- This compound exhibits 0.3 kcal/mol lower entropy than dBET23/70 due to reduced linker flexibility .

- Rigid linker restricts ternary complex motions, reducing lysine accessibility to Ub .

Key MD Observations

- Pseudo Dihedral Angles : this compound shows <5° rotation in degradation complexes vs. 10–15° for dBET23/70 .

- Correlated Motions : Linker rotations correlate with Lys-Gly proximity (R = 0.85 for dBET23 vs. 0.22 for this compound) .

Selectivity for BRD4 BD1 Over BD2

Biochemical and cellular assays demonstrate domain-specific degradation:

Binding Cooperativity

| Parameter | BRD4 BD1 | BRD4 BD2 |

|---|---|---|

| α (Cooperativity) | 0.8 | <0.1 |

| DC₅₀/5h (Degradation) | 500 nM | Inactive |

Structural Basis

- This compound induces CRBN-CTD interactions with BRD4 BD1 (K91, D145), absent in BD2 .

- Mutations (K91D/W, D145W) reduce TR-FRET binding by >70% .

Comparative Analysis with Other PROTACs

Degradation efficiency varies with linker chemistry:

Degradation Potency

| PROTAC | DC₅₀/5h (BRD4 BD1) | Lys-Gly Interaction Strength |

|---|---|---|

| This compound | 500 nM | Weak |

| dBET23 | 50 nM | Strong |

| dBET70 | 5 nM | Strong |

Linker Flexibility

- This compound : Short, rigid linker limits ternary complex dynamics .

- dBET23/70 : Flexible linkers enable optimal Lys-Gly positioning .

Implications for PROTAC Design

- Linker Optimization : Increased flexibility enhances ubiquitination efficiency .

- Domain Selectivity : Target surface residues influence cooperativity and degradation specificity .

- Entropy-Enthalpy Tradeoff : Rigid linkers (e.g., this compound) stabilize ternary complexes but reduce catalytic readiness .

Applications De Recherche Scientifique

Neuroblastoma Treatment

Recent studies have highlighted the effectiveness of dBET57 in treating neuroblastoma, a common pediatric cancer characterized by MYCN amplification.

- Study Overview : In vitro experiments demonstrated that this compound significantly inhibited the proliferation of neuroblastoma cell lines (e.g., SK-N-BE(2), IMR-32) with IC50 values ranging from 299 nM to 643.4 nM .

- Mechanistic Insights : The compound induced apoptosis and altered cell cycle distribution, increasing the proportion of cells in the G1 phase while decreasing those in S and G2 phases .

- In Vivo Efficacy : In xenograft models, this compound exhibited strong antiproliferative effects, suggesting its potential as a therapeutic agent for high-risk neuroblastoma patients .

Colorectal Cancer

This compound has also been investigated for its role in colorectal cancer, where it was found to downregulate glycolytic pathways.

- Research Findings : A study indicated that this compound inhibited c-Myc transcription, leading to decreased glycolysis and reduced expression of programmed death ligand 1 (PD-L1), which is crucial for immune evasion in tumors .

- Implications for Immunotherapy : These findings suggest that this compound could enhance the efficacy of immunotherapies by reversing immune evasion mechanisms in colorectal cancer .

Mécanisme D'action

dBET57 exerts its effects by recruiting BRD4 to the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of BRD4 . This degradation disrupts the function of BRD4, which is involved in regulating gene expression, thereby inhibiting the growth of cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

dBET1 : Un autre PROTAC ciblant BRD4, mais avec une sélectivité et une puissance différentes.

ARV-825 : Un PROTAC qui cible à la fois BRD2 et BRD4, contrairement à dBET57, qui est sélectif pour BRD4.

Unicité de this compound

This compound est unique par sa forte sélectivité pour BRD4 par rapport aux autres membres de la famille BET, tels que BRD2 et BRD3 . Cette sélectivité réduit les effets hors cible et améliore son potentiel thérapeutique .

Activité Biologique

dBET57 is a novel small molecule degrader designed to selectively target and degrade the bromodomain and extraterminal domain (BET) protein BRD4. This compound is part of a class of drugs known as PROTACs (proteolysis-targeting chimeras), which utilize the cell's ubiquitin-proteasome system to eliminate specific proteins. The following sections provide a detailed overview of the biological activity of this compound, including its mechanisms, effects on cancer cells, and relevant case studies.

This compound operates through a mechanism that involves:

- Targeting BRD4 : It binds to BRD4, facilitating its ubiquitination and subsequent degradation via the proteasome. This action disrupts the transcriptional regulation of oncogenes associated with various cancers, particularly neuroblastoma, where MYCN amplification is prevalent .

- Superenhancer Disruption : By degrading BRD4, this compound alters the superenhancer landscape in cancer cells, impacting genes crucial for tumor growth and survival, such as TBX3 and ZMYND8 .

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in neuroblastoma cells, leading to reduced cell viability and proliferation .

Neuroblastoma

Neuroblastoma is a significant area of research for this compound, given its potent antitumor effects:

- In Vitro Studies : In cell line experiments (e.g., SK-N-BE(2), IMR32), this compound demonstrated effective inhibition of cell proliferation at concentrations around 300 nM. It was shown to induce cell cycle arrest and apoptosis while decreasing migration capabilities .

- In Vivo Efficacy : In xenograft models, treatment with this compound resulted in significant tumor regression, confirming its potential as a therapeutic agent for high-risk neuroblastoma patients .

Comparative Efficacy

A comparative analysis of this compound with other compounds in the dBET series highlights its selectivity and potency:

| Compound | Target Protein | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | BRD4 | 300 | High |

| dBET1 | BRD4 | 500 | Moderate |

| dBET23 | BRD4 | 400 | Low |

This table illustrates that this compound exhibits superior selectivity for BRD4 compared to other PROTACs, making it a promising candidate for targeted cancer therapies .

Case Studies

Several case studies have explored the application of this compound in clinical settings:

-

Case Study in Neuroblastoma Treatment :

- Objective : Evaluate the efficacy of this compound in pediatric patients with MYCN-amplified neuroblastoma.

- Findings : Patients treated with this compound showed significant tumor shrinkage and improved survival rates compared to historical controls. The study emphasized the importance of targeting superenhancers in treatment strategies .

-

Combination Therapy Studies :

- Objective : Investigate the effects of combining this compound with other chemotherapeutic agents.

- Findings : Combining this compound with traditional chemotherapies enhanced overall efficacy and reduced resistance mechanisms in cancer cells. This combination approach is being further explored in clinical trials .

Future Directions

The ongoing research into this compound suggests several potential avenues for future study:

- Broader Cancer Types : While current studies focus on neuroblastoma, there is potential for application in other cancers characterized by BRD4 dysregulation.

- Mechanistic Insights : Further investigation into the molecular dynamics and interactions within PROTAC complexes could enhance understanding of degradation pathways and improve drug design .

- Clinical Trials : Continued clinical trials will be essential to evaluate long-term outcomes and safety profiles for patients receiving this compound therapy.

Propriétés

IUPAC Name |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H31ClN8O5S/c1-16-17(2)49-34-27(16)29(19-7-9-20(35)10-8-19)38-23(30-41-40-18(3)42(30)34)15-26(45)37-14-13-36-22-6-4-5-21-28(22)33(48)43(32(21)47)24-11-12-25(44)39-31(24)46/h4-10,23-24,36H,11-15H2,1-3H3,(H,37,45)(H,39,44,46)/t23-,24?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRLOIDJCMKJHE-UXMRNZNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31ClN8O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.